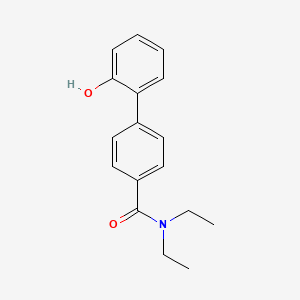
N,N-二乙基-4-(2-羟基苯基)苯甲酰胺
描述
N,N-Diethyl-4-(2-hydroxyphenyl)benzamide is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 . It is also known by other names such as 2-(4-Diethylcarbamoylphenyl)phenol and N,N-Diethyl-2’-hydroxy[1,1’-biphenyl]-4-carboxamide .
Molecular Structure Analysis
The molecular structure of N,N-Diethyl-4-(2-hydroxyphenyl)benzamide includes a benzamide group attached to a phenol group. The benzamide group consists of a benzene ring attached to a carboxamide group (C=O-NH2), and the phenol group consists of a benzene ring attached to a hydroxyl group (OH) .科学研究应用
化学选择性合成
N,N-二乙基-4-(2-羟基苯基)苯甲酰胺在化学选择性合成过程中发挥作用。它已被用于氨基酚的N-苯甲酰化,特别是2-氨基酚和4-氨基酚,利用苯甲酰异硫氰酸酯。通过形成硫脲后,通过分子内亲核攻击(Singh, Lakhan, & Singh, 2017)引发的硫氰酸酸触发消除,该方法产生了对生物感兴趣的N-(2-羟基苯基)苯甲酰胺化合物。
合成和药理活性
该化合物已被合成用于药理活性研究。例如,通过3-羟基苯胺与苯甲酰氯缩合合成了相关化合物N-(3-羟基苯基)苯甲酰胺,并对其进行了针对各种酶的酶抑制活性测试(Abbasi et al., 2014)。
微生物活性
已对N-(o-羟基苯基)苯甲酰胺的合成及其对各种细菌和真菌的抗微生物活性进行了研究。这包括对4-氨基-N-(o-羟基苯基)苯甲酰胺等衍生物的研究,该衍生物对某些革兰氏阴性微生物表现出显着活性(Şener等,2000)。
新型δ-阿片受体机制
对N,N-二乙基-4-(5-羟基螺[咪唑啉-2,4′-哌啶]-4-基)苯甲酰胺(ADL5859)及其类似物进行的研究表明,它们是δ-阿片受体激动剂,在慢性疼痛治疗中显示出有希望的结果。研究探讨了它们在小鼠模型中的镇痛作用和分子机制(Nozaki et al., 2012)。
黑色素瘤成像和治疗
已对N,N-二乙基-4-(2-羟基苯基)苯甲酰胺衍生物进行了研究,以探讨其在黑色素瘤成像和治疗中的潜力。研究重点放在结构活性关系上,以及它们对黑色素瘤细胞的亲和力,探索它们在闪烁摄影和SPECT成像中的应用(Eisenhut et al., 2000)。
抗菌和抗真菌剂
已合成一系列N-(2-羟基-4(或5)-硝基/氨基苯基)苯甲酰胺,并对其抗菌和抗真菌活性进行了评估。这些化合物已经表现出对各种微生物的广谱活性(Ertan et al., 2007)。
属性
IUPAC Name |
N,N-diethyl-4-(2-hydroxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-18(4-2)17(20)14-11-9-13(10-12-14)15-7-5-6-8-16(15)19/h5-12,19H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLIAUVULFGXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625286 | |
| Record name | N,N-Diethyl-2'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-4-(2-hydroxyphenyl)benzamide | |
CAS RN |
356072-33-8 | |
| Record name | N,N-Diethyl-2'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


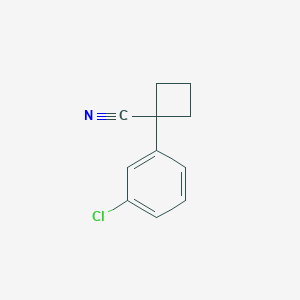
![2-[3,4-Dihydroxy-5-(hydroxymethyl)-2-(prop-2-enoxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1612820.png)
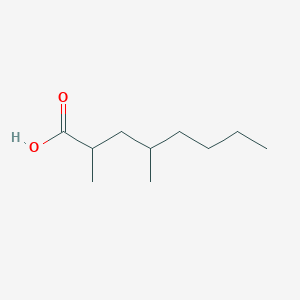
![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)
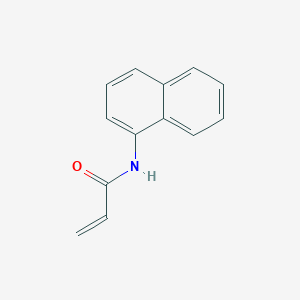
![6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1612826.png)
![4'-(Methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612828.png)
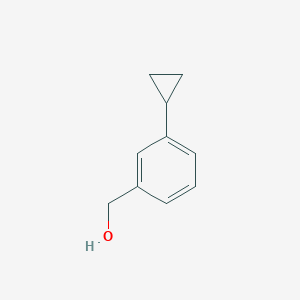
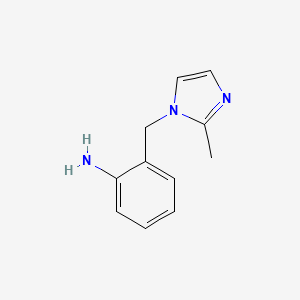
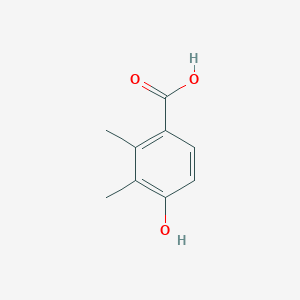
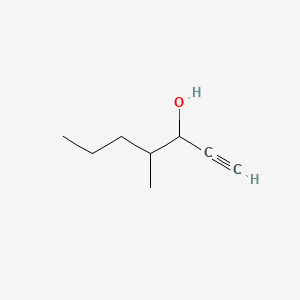
![5-[(Thiophen-2-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B1612835.png)

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide](/img/structure/B1612840.png)